molecular formula C10H22 B12654181 4-Ethyl-3-methylheptane CAS No. 52896-89-6

4-Ethyl-3-methylheptane

Cat. No.: B12654181
CAS No.: 52896-89-6
M. Wt: 142.28 g/mol
InChI Key: BTGGSWBKRYMHQK-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound often involves catalytic cracking and reforming of petroleum fractions. This process breaks down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures (500°C to 700°C) are common in these industrial methods .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-3-methylheptane has several applications in scientific research:

Mechanism of Action

As an alkane, 4-Ethyl-3-methylheptane does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as acting as a solvent or a hydrophobic agent. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

  • 3-Methyl-4-ethylheptane
  • 4-(1-Methylethyl)octane
  • 5-(1-Methylpropyl)decane

Comparison: 4-Ethyl-3-methylheptane is unique due to its specific branching pattern, which affects its physical properties like boiling point and solubility. Compared to its isomers, it may have slightly different reactivity and interactions in chemical processes .

Properties

CAS No.

52896-89-6

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-3-methylheptane

InChI

InChI=1S/C10H22/c1-5-8-10(7-3)9(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

BTGGSWBKRYMHQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)CC

Origin of Product

United States

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